molecular formula C23H25N7OS2 B15182921 Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo- CAS No. 142287-36-3

Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo-

Cat. No.: B15182921
CAS No.: 142287-36-3
M. Wt: 479.6 g/mol
InChI Key: CWFUDZIFTIHTPE-UHFFFAOYSA-N
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Description

Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo- is a complex bicyclic heterocyclic compound. This compound belongs to the pyrimido[4,5-d]pyrimidinone class, which is known for its diverse biological and pharmaceutical properties. The presence of multiple functional groups and heterocyclic rings makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the cyclization of appropriate precursors, such as 5-acetyl-4-aminopyrimidines, followed by reductive amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, with modifications at different positions on the heterocyclic rings.

Scientific Research Applications

This compound has significant applications in various scientific fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It has potential therapeutic applications, including the treatment of infections and certain types of cancer.

  • Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to the desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrimido[5,4-d]pyrimidin-4(3H)-one

  • Pyrimido[4,5-d]pyrimidin-4(3H)-one

  • Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the phenyl group and the thiazolyl-piperazinyl moiety. These features contribute to its distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

142287-36-3

Molecular Formula

C23H25N7OS2

Molecular Weight

479.6 g/mol

IUPAC Name

7-methyl-1-phenyl-2-sulfanylidene-3-[3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C23H25N7OS2/c1-17-25-16-19-20(26-17)30(18-6-3-2-4-7-18)23(32)29(21(19)31)10-5-9-27-11-13-28(14-12-27)22-24-8-15-33-22/h2-4,6-8,15-16H,5,9-14H2,1H3

InChI Key

CWFUDZIFTIHTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)N(C(=S)N(C2=O)CCCN3CCN(CC3)C4=NC=CS4)C5=CC=CC=C5

Origin of Product

United States

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